An In-depth Technical Guide to 2,3-Dimethylphenylboronic Acid
An In-depth Technical Guide to 2,3-Dimethylphenylboronic Acid
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for 2,3-dimethylphenylboronic acid, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
2,3-Dimethylphenylboronic acid, also known as 2,3-dimethylbenzeneboronic acid, is an organoboron compound widely utilized in organic synthesis.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 183158-34-1 | [2] |
| Molecular Formula | C₈H₁₁BO₂ | [1][2] |
| Molecular Weight | 149.98 g/mol | [1] |
| Melting Point | 174-180 °C | [3] |
| Boiling Point (Predicted) | 312.6±52.0 °C | [3] |
| Density (Predicted) | 1.07±0.1 g/cm³ | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Solubility | Soluble in Methanol |
Structural Identifiers:
| Identifier | Value | Reference |
| SMILES | Cc1cccc(B(O)O)c1C | [1] |
| InChI | 1S/C8H11BO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5,10-11H,1-2H3 | [1] |
| InChIKey | ZYYANAWVBDFAHY-UHFFFAOYSA-N | [2] |
Reactivity and Key Applications
2,3-Dimethylphenylboronic acid is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[5][6] This reaction is fundamental in synthesizing biaryl compounds, which are important structural motifs in many functional materials and biologically active compounds.[5]
Beyond Suzuki coupling, it serves as a reactant for:
-
Amide formation: It can react with amide groups.[1]
-
Arene synthesis: It reacts with other aryl boronic acids to form arenes.[1]
-
Nucleophilic additions: It can be used as a nucleophile in bioisosteric replacement reactions for the synthesis of complex molecules like pyridine compounds and carbazoles.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the coupling of an aryl halide with 2,3-dimethylphenylboronic acid. The specific conditions (catalyst, base, solvent, temperature) may require optimization depending on the substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
2,3-Dimethylphenylboronic acid (typically 1.05-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, Ethanol, Water mixtures)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add the aryl halide, 2,3-dimethylphenylboronic acid, and the base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst to the mixture under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (often reflux) and stir until the reaction is complete, as monitored by TLC or GC/MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup. Typically, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the desired biaryl product.
Synthesis of 2,3-Dimethylphenylboronic Acid
The synthesis of alkyl-phenylboronic acids is often achieved through the Grignard reagent method.[7] This involves the reaction of the corresponding Grignard reagent (2,3-dimethylphenylmagnesium bromide, formed from 2,3-dimethylbromobenzene and magnesium) with a trialkyl borate, followed by acidic hydrolysis.
Spectroscopic Data
Spectroscopic data is crucial for the characterization of 2,3-dimethylphenylboronic acid.
-
¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the structure and purity. While specific spectra for this compound are not detailed in the provided results, typical spectra for related compounds are available, and dedicated chemical databases like ChemicalBook provide access to this data.[8]
-
IR Spectroscopy: Infrared spectroscopy helps identify functional groups. For boronic acids, characteristic bands for O-H stretching (broad) and B-O stretching are expected.[9] Conformance to an infrared spectrum is a quality control parameter for commercial products.[4]
Safety and Handling
2,3-Dimethylphenylboronic acid requires careful handling due to its potential health hazards.
Hazard Identification:
-
Eye Irritation: Causes serious eye irritation (H319).[10][11][12]
-
Respiratory Irritation: May cause respiratory irritation.[10]
Recommended Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10][11] Use a dust mask or work in a well-ventilated area.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[11][12] Avoid breathing dust.[10] Wash hands thoroughly after handling.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed.[10][11] It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[3]
Visualizations
Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a primary application of 2,3-dimethylphenylboronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. 2,3-DiMethylphenylboronic acid | CymitQuimica [cymitquimica.com]
- 2. (2,3-DIMETHYLPHENYL)BORONIC ACID | CAS 183158-34-1 [matrix-fine-chemicals.com]
- 3. 2,3-Dimethylphenylboronic acid | 183158-34-1 [m.chemicalbook.com]
- 4. 2,3-Dimethylphenylboronic acid, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 8. 2,3-Dimethylphenylboronic acid(183158-34-1) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. tcichemicals.com [tcichemicals.com]




